![molecular formula C88H112O8 B1213687 4-tert-Butylcalix[8]arene CAS No. 68971-82-4](/img/structure/B1213687.png)
4-tert-Butylcalix[8]arene
Overview
Description
4-tert-Butylcalix8arene is a chemical compound used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling . It is a white to light beige crystalline powder or flakes .
Synthesis Analysis
The synthesis of 4-tert-Butylcalix8arene involves the reaction of the diisothiocyanate p-tert-butylcalix4arene . The molecule presents two acid carbamothioic-n-ethoxy-methyl-ester substituent groups . Another method involves heating a mixture of p-tert-butylphenol, elemental sulfur S8, and NaOH as a base catalyst in tetraethylene glycol dimethyl ether .Chemical Reactions Analysis
4-tert-Butylcalix8arene has been used in the synthesis of benzotriazolyl dendrimers . The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals .Physical And Chemical Properties Analysis
4-tert-Butylcalix8arene is a white to light beige crystalline powder or flakes . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Photocatalytic Water Splitting
4-tert-Butylcalix[8]arene: has been utilized in the synthesis of titanium-oxo clusters (TOCs) which show potential in photocatalytic water splitting. The incorporation of this compound into TOCs can enhance their photoelectric performance, making them suitable for hydrogen production through water splitting .
Solar Cells
The modification of titanium-oxo clusters with 4-tert-Butylcalix[8]arene can lead to improved light absorption and stability. This makes the TOCs valuable for application in solar cells, where they can contribute to more efficient energy conversion .
Photocatalytic Degradation of Pollutants
Research indicates that 4-tert-Butylcalix[8]arene -functionalized materials can be effective in the photocatalytic degradation of pollutants. This application is crucial for environmental cleanup and the treatment of wastewater .
Photocatalytic Organic Synthesis
The compound has shown promise in photocatalytic organic synthesis, where it can help in the construction of complex organic molecules under light irradiation. This process is beneficial for creating pharmaceuticals and other valuable chemicals .
CO2 Reduction
In the field of CO2 reduction, 4-tert-Butylcalix[8]arene -based materials can act as catalysts to convert CO2 into useful organic compounds, aiding in the fight against climate change by reducing greenhouse gas emissions .
Near-Infrared Optical Absorption
4-tert-Butylcalix[8]arene: has been used to support mixed-valence nanoclusters with strong near-infrared optical absorption. These materials have potential applications in non-invasive medical imaging and photothermal therapies .
Anti-bacterial and Anti-biofilm Activities
Derivatives of 4-tert-Butylcalix[8]arene have been synthesized and evaluated for their anti-bacterial and anti-biofilm activities. These compounds could lead to new treatments for drug-resistant bacterial infections .
Coordination Chemistry
The compound’s ability to bind with various metals makes it an important player in coordination chemistry. It can form complexes with paramagnetic transition and lanthanide metal ions, which are of interest for creating polymetallic clusters with unique structural and magnetic properties .
Mechanism of Action
Target of Action
The primary targets of 4-tert-Butylcalix8arene are paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .
Mode of Action
4-tert-Butylcalix8arene interacts with its targets through binding . The compound’s tetraphenolic lower-rim in the cone conformation allows it to bind a variety of paramagnetic transition and lanthanide metals . This interaction results in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .
Biochemical Pathways
The exact biochemical pathways affected by 4-tert-Butylcalix8The compound’s ability to bind paramagnetic transition and lanthanide metals suggests that it may influence pathways involving these metals . The downstream effects of these interactions could include changes in structural and magnetic properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylcalix8Its molecular weight of 129783 suggests that it may have unique pharmacokinetic properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-tert-Butylcalix8arene’s action are largely dependent on its targets. By binding paramagnetic transition and lanthanide metals, the compound can influence the synthesis of polymetallic clusters . These clusters have fascinating structural and magnetic properties .
Action Environment
The action, efficacy, and stability of 4-tert-Butylcalix8arene can be influenced by various environmental factors. For instance, varying reactants, stoichiometries, and reaction or crystallisation conditions can affect the range of clusters that the compound can access . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZFZIXORGGLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H112O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1091551 | |
Record name | 4-tert-Butylcalix[8]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcalix[8]arene | |
CAS RN |
68971-82-4 | |
Record name | tert-Butylcalix[8]arene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68971-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068971824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68971-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylcalix[8]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylcalix[8]arene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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